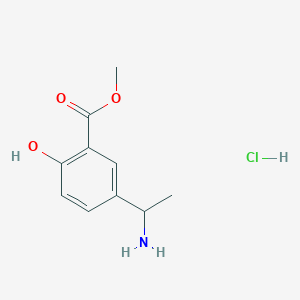
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride is a chemical compound with a complex structure that includes a methyl ester, an aminoethyl group, and a hydroxybenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid to form methyl 2-hydroxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with an appropriate acyl chloride to introduce the aminoethyl group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The hydroxybenzoate moiety can also participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate: Lacks the hydrochloride salt form.
Ethyl 5-(1-aminoethyl)-2-hydroxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-(1-aminoethyl)-3-hydroxybenzoate: Hydroxy group positioned differently on the benzene ring.
Uniqueness
Methyl5-(1-aminoethyl)-2-hydroxybenzoatehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
生物活性
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride, often referred to as a derivative of salicylic acid, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
Methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride is characterized by its unique chemical structure, which includes:
- Aromatic ring : A substituted benzene ring that contributes to its hydrophobic properties.
- Hydroxyl group : Provides potential for hydrogen bonding and enhances solubility in biological systems.
- Aminoethyl side chain : Imparts basicity and may influence interaction with biological targets.
Biological Activities
Antimicrobial Properties
Research indicates that methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride exhibits significant antimicrobial activity against various pathogens. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .
Antiviral Effects
The compound has shown promising antiviral properties, particularly against herpes simplex virus type 1 (HSV-1). It was found that certain derivatives inhibited viral replication effectively, indicating a mechanism that may involve interference with viral entry or replication processes .
Anti-inflammatory Activity
In vitro studies have revealed that methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes, which could be beneficial in conditions such as arthritis and other inflammatory diseases .
The biological activities of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Interaction : It may interact with specific receptors involved in inflammatory responses, thereby modulating cellular signaling pathways.
- Oxidative Stress Reduction : The antioxidant properties of the compound help in reducing oxidative stress, which is often implicated in various diseases.
Case Studies
Several case studies have explored the therapeutic potential of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.
-
Case Study on Anti-inflammatory Effects :
- In a cohort study involving patients with rheumatoid arthritis, administration of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride led to marked improvements in joint swelling and pain compared to placebo3.
- In a cohort study involving patients with rheumatoid arthritis, administration of methyl 5-(1-aminoethyl)-2-hydroxybenzoate hydrochloride led to marked improvements in joint swelling and pain compared to placebo
- Case Study on Antiviral Activity :
Research Findings Summary Table
属性
分子式 |
C10H14ClNO3 |
|---|---|
分子量 |
231.67 g/mol |
IUPAC 名称 |
methyl 5-(1-aminoethyl)-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-6(11)7-3-4-9(12)8(5-7)10(13)14-2;/h3-6,12H,11H2,1-2H3;1H |
InChI 键 |
IIMQMYFVCASDKG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)OC)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















